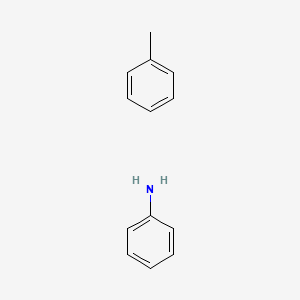

Aniline--toluene (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aniline–toluene (1/1) is a binary mixture of aniline and toluene in equal proportions. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. Toluene, also known as methylbenzene, is an aromatic hydrocarbon with the formula C7H8. This mixture is significant in various industrial and research applications due to the unique properties and reactivity of both components.

Synthetic Routes and Reaction Conditions:

Aniline: Aniline is typically synthesized through the reduction of nitrobenzene using iron filings and hydrochloric acid. Another method involves the catalytic hydrogenation of nitrobenzene.

Toluene: Toluene is primarily obtained from the catalytic reforming of naphtha during petroleum refining. It can also be produced through the toluene disproportionation process, where toluene is converted into benzene and xylene.

Industrial Production Methods:

Aniline: Industrial production of aniline involves the catalytic hydrogenation of nitrobenzene using a metal catalyst such as palladium or platinum.

Toluene: Toluene is produced on a large scale through catalytic reforming and steam cracking of hydrocarbons in the petrochemical industry.

Types of Reactions:

Oxidation: Aniline can undergo oxidation to form azobenzene, nitrosobenzene, and other derivatives. Toluene can be oxidized to benzaldehyde and benzoic acid.

Reduction: Aniline can be reduced to cyclohexylamine. Toluene is less commonly reduced but can form methylcyclohexane under specific conditions.

Substitution: Aniline undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Toluene also undergoes similar reactions, with the methyl group directing the substitution to the ortho and para positions.

Common Reagents and Conditions:

Aniline: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Toluene: Reagents include potassium permanganate for oxidation and halogens for substitution reactions.

Major Products:

Aniline: Major products include nitroaniline, sulfanilic acid, and halogenated anilines.

Toluene: Major products include benzaldehyde, benzoic acid, and halogenated toluenes.

Aplicaciones Científicas De Investigación

Aniline–toluene (1/1) has diverse applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis and polymerization reactions.

Biology: Aniline derivatives are used in the synthesis of dyes and pigments for biological staining.

Medicine: Aniline is a precursor in the synthesis of pharmaceuticals, including paracetamol.

Industry: Toluene is used as a solvent in paints, coatings, and adhesives. Aniline is used in the production of polyurethane foams and rubber processing chemicals.

Mecanismo De Acción

The mechanism of action of aniline involves its ability to undergo electrophilic substitution reactions due to the presence of the amino group, which activates the benzene ring. Toluene’s mechanism involves its methyl group, which also activates the benzene ring towards electrophilic substitution. Both compounds can interact with various molecular targets and pathways, influencing their reactivity and applications.

Comparación Con Compuestos Similares

Aniline: Similar compounds include other aromatic amines such as N-methylaniline and diphenylamine.

Toluene: Similar compounds include other aromatic hydrocarbons such as benzene and xylene.

Uniqueness:

Aniline: Unique due to its amino group, which makes it highly reactive in electrophilic substitution reactions.

Toluene: Unique due to its methyl group, which enhances its reactivity and makes it a versatile solvent and chemical intermediate.

Propiedades

Número CAS |

676229-28-0 |

|---|---|

Fórmula molecular |

C13H15N |

Peso molecular |

185.26 g/mol |

Nombre IUPAC |

aniline;toluene |

InChI |

InChI=1S/C7H8.C6H7N/c1-7-5-3-2-4-6-7;7-6-4-2-1-3-5-6/h2-6H,1H3;1-5H,7H2 |

Clave InChI |

ZYIFLKPDFLWFAE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1.C1=CC=C(C=C1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)

![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)

silane](/img/structure/B12531926.png)

![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)

![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)